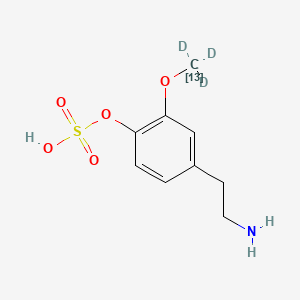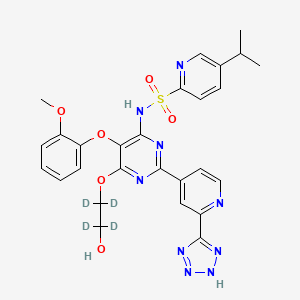
13-Hydroxy Cabotegravir-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-Hydroxy Cabotegravir-d3 is a derivative of Cabotegravir, an integrase strand transfer inhibitor used primarily in the treatment and prevention of HIV-1 infection. This compound is a deuterated form, meaning it contains deuterium, a stable hydrogen isotope, which can enhance the metabolic stability and pharmacokinetic properties of the drug.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 13-Hydroxy Cabotegravir-d3 involves multiple steps, starting from the basic structure of Cabotegravir. The introduction of the hydroxyl group at the 13th position and the incorporation of deuterium atoms are key steps in the synthesis. Common reagents used in these reactions include deuterated solvents and catalysts that facilitate the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as high-performance liquid chromatography (HPLC) to separate the desired product from impurities.
Analyse Des Réactions Chimiques
Types of Reactions
13-Hydroxy Cabotegravir-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction can lead to the removal of the hydroxyl group, forming the parent compound.
Applications De Recherche Scientifique
13-Hydroxy Cabotegravir-d3 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of Cabotegravir.
Biology: Employed in biological studies to understand the interaction of Cabotegravir with cellular components.
Medicine: Investigated for its potential use in enhancing the pharmacokinetic properties of Cabotegravir, leading to improved therapeutic outcomes.
Industry: Utilized in the pharmaceutical industry for the development of long-acting injectable formulations for HIV-1 treatment and prevention.
Mécanisme D'action
13-Hydroxy Cabotegravir-d3 exerts its effects by inhibiting the integrase enzyme of HIV-1, preventing the integration of viral DNA into the host genome. This inhibition blocks the replication of the virus, thereby reducing viral load and preventing the progression of HIV infection. The molecular targets include the active site of the integrase enzyme, where the compound binds and prevents strand transfer.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dolutegravir: Another integrase strand transfer inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Raltegravir: An earlier integrase inhibitor with a shorter half-life compared to Cabotegravir.
Elvitegravir: Similar to Cabotegravir but requires boosting with other drugs to achieve effective plasma concentrations.
Uniqueness
13-Hydroxy Cabotegravir-d3 is unique due to its deuterated form, which enhances its metabolic stability and prolongs its half-life. This makes it a promising candidate for long-acting formulations, reducing the frequency of dosing and improving patient adherence.
Propriétés
Formule moléculaire |
C19H17F2N3O6 |
|---|---|
Poids moléculaire |
424.4 g/mol |
Nom IUPAC |
(3R,6S)-N-[(2,4-difluorophenyl)methyl]-5,10-dihydroxy-8,11-dioxo-6-(trideuteriomethyl)-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,12-diene-12-carboxamide |
InChI |
InChI=1S/C19H17F2N3O6/c1-8-19(29)30-13-7-23-6-11(15(25)16(26)14(23)18(28)24(8)13)17(27)22-5-9-2-3-10(20)4-12(9)21/h2-4,6,8,13,19,26,29H,5,7H2,1H3,(H,22,27)/t8-,13+,19?/m0/s1/i1D3 |
Clé InChI |
CWNAYYAUTHFEBC-TVMOQTRRSA-N |
SMILES isomérique |
[2H]C([2H])([2H])[C@H]1C(O[C@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O)O |
SMILES canonique |
CC1C(OC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



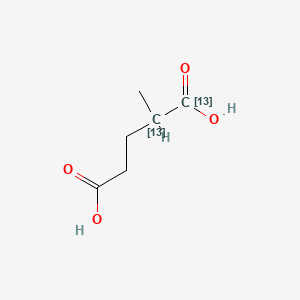
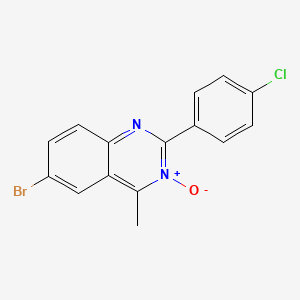

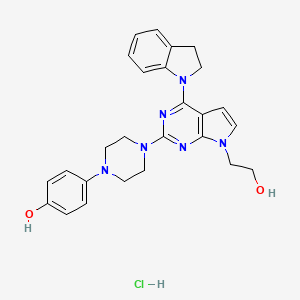
![(1S,2S,3R,5S)-3-[7-amino-5-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B12427299.png)
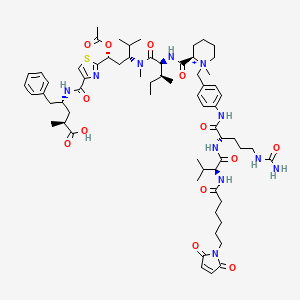
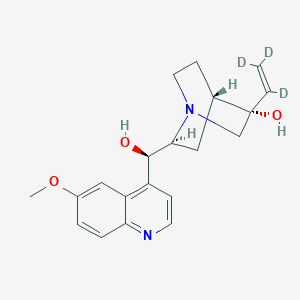
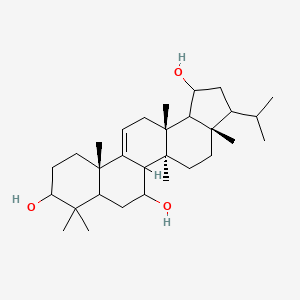

![(1S,2S,5R)-2-[4-[2-(oxan-4-yl)ethoxy]benzoyl]-5-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B12427331.png)
![2-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B12427339.png)
